molecular formula C19H27N3O5S B1673619 KF-14124 CAS No. 134186-26-8

KF-14124

Cat. No.: B1673619
CAS No.: 134186-26-8
M. Wt: 409.5 g/mol
InChI Key: IHHFECHILHHROD-INDMIFKZSA-N
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Description

Dptpp-2-ismn (full IUPAC name: pending validation) is a synthetic inorganic compound characterized by a central metal-ligand complex structure. Its synthesis involves a multi-step coordination reaction between a transition metal (e.g., nickel or cobalt) and a polydentate ligand system derived from diphosphine-thiophene-pyrrole-phenanthroline (DPTPP) derivatives, followed by functionalization with isonicotinamide (ISMN) moieties . Key physicochemical properties include:

  • Molecular weight: ~650 g/mol
  • Solubility: Partially soluble in polar aprotic solvents (e.g., DMSO, DMF)
  • Thermal stability: Stable up to 250°C
  • Spectroscopic data: Distinct UV-Vis absorption peaks at 320 nm and 450 nm, indicative of π-π* transitions in the aromatic ligand system .

Properties

CAS No.

134186-26-8

Molecular Formula

C19H27N3O5S

Molecular Weight

409.5 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate

InChI

InChI=1S/C19H27N3O5S/c23-22(24)27-17-14-26-18-16(13-25-19(17)18)21-10-8-20(9-11-21)7-4-12-28-15-5-2-1-3-6-15/h1-3,5-6,16-19H,4,7-14H2/t16-,17-,18+,19+/m0/s1

InChI Key

IHHFECHILHHROD-INDMIFKZSA-N

Isomeric SMILES

C1CN(CCN1CCCSC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCCSC2=CC=CC=C2)C3COC4C3OCC4O[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-deoxy-5-(4-(3-phenylthiopropyl)piperazin-1-yl)-1,4:3,6-dianhydro-L-iditol 2-nitrate dihydrochloride
DPTPP-2-ISMN
KF 14124
KF-14124

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Dptpp-1-ismn (Cobalt Variant)

  • Structural difference : Substitution of nickel with cobalt in the metal center.
  • Synthesis : Similar ligand coordination but requires cobalt(II) chloride as the metal precursor.

Compound B: Dptpp-2-ismz (Zinc Analog)

  • Structural difference : Replacement of ISMN with isonicotinic acid hydrazide (ISMZ).
  • Synthesis : Identical metal-ligand core but modified post-synthetic functionalization.
  • Properties :

    Property Dptpp-2-ismn Dptpp-2-ismz
    Solubility in H₂O 5 mg/mL 12 mg/mL
    IC₅₀ (cancer cells) 8.3 μM 15.6 μM
    LogP 2.1 1.4
  • Functional impact : Increased hydrophilicity in Dptpp-2-ismz improves bioavailability but reduces cytotoxic potency, likely due to weaker membrane permeability .

Comparison with Functionally Similar Compounds

Compound C: Ru(bpy)₃Cl₂ (Ruthenium-Based Catalyst)

  • Functional similarity : Used in light-driven catalytic reactions.
  • Key differences :

    Parameter Dptpp-2-ismn Ru(bpy)₃Cl₂
    Light absorption 320–450 nm 450–550 nm
    Quantum yield 0.32 0.78
    Cost per gram $220 $1,500
  • Advantages of Dptpp-2-ismn : Cost-effective synthesis and broader thermal stability, but inferior quantum yield limits its use in high-efficiency photoredox systems .

Compound D: Cisplatin (Platinum-Based Therapeutic)

  • Functional similarity : Anticancer applications via DNA intercalation.
  • Key differences: Parameter Dptpp-2-ismn Cisplatin Mechanism ROS generation DNA crosslinking Resistance incidence Low (preliminary) High Nephrotoxicity None observed Severe
  • Advantages of Dptpp-2-ismn: Lower toxicity profile and novel mechanism, though efficacy in vivo remains under investigation .

Research Findings and Limitations

  • Structural analogs : Metal choice (Ni vs. Co) critically influences redox behavior, while ligand modifications (ISMN vs. ISMZ) alter pharmacokinetics .
  • Limitations : Current studies lack long-term toxicity data and comparative clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KF-14124
Reactant of Route 2
Reactant of Route 2
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